7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid
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Overview
Description
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-b]chromene-9-carboxylic acid is an organic heterotricyclic compound that is 4,10-dihydro-1H,3H-pyrano[4,3-b]chromene substituted by hydroxy groups at positions 7 and 8, a methoxy group at position 1, a methyl group at position 3, an oxo group at position 10 and a carboxy group at position 9. Isolated from Chaetomium funicola it exhibits inhibitory activity against metallo-beta-lactamases. It has a role as an EC 3.5.2.6 (beta-lactamase) inhibitor and a Chaetomium metabolite. It is an organic heterotricyclic compound, a monocarboxylic acid, a member of catechols, a cyclic ketone and a cyclic ether.
Scientific Research Applications
Fluorescence Properties
The compound and its derivatives exhibit significant fluorescence properties. For instance, benzo[c]coumarin carboxylic acids, including 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid, have shown excellent fluorescence in ethanol solution and the solid state due to their larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).
Binding with Metal Ions
The compound acts as a polyfunctional bidentate ligand in complexes with metal ions like Cd, Cu, Mg, Ni, Pb, Zn. This is especially relevant in the chemistry of humic and fulvic acids, where its ability to bind metals has been studied through DFT investigations (Fizer, Sidey, Milyovich, & Fizer, 2020).
Synthesis of Derivatives
Various derivatives of this compound have been synthesized for diverse applications. For example, 10-acetyl-7,9-dihydroxy-6H-benzo[c]chromen-6-one and its derivatives have been created for potential uses in chemical research (Mahmoud, El-Bassiouny, Azab, El-kady, & Rashed, 2009).
Anticancer Activities
Derivatives of this compound have been explored for their potential as anticancer agents. For instance, pyrano[2,3-f]chromene-4,8-dione derivatives have shown significant activity against various human cancer cell lines (Hongshuang et al., 2017).
Antioxidant Activity
Novel derivatives like 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones have been synthesized and evaluated for their antioxidant activities. The compound with an ortho-dihydroxy moiety exhibited excellent activity at lower concentrations (Saher et al., 2018).
Properties
Molecular Formula |
C15H14O8 |
---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid |
InChI |
InChI=1S/C15H14O8/c1-5-3-7-10(15(21-2)22-5)13(18)9-8(23-7)4-6(16)12(17)11(9)14(19)20/h4-5,15-17H,3H2,1-2H3,(H,19,20) |
InChI Key |
RSFJMLCZHPZXCW-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(O1)OC)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O |
Canonical SMILES |
CC1CC2=C(C(O1)OC)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O |
Synonyms |
SB 236050 SB236050 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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